2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are widely known for their antibacterial properties and have been used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide typically involves the reaction of benzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as sodium hydroxide. The resulting product is then reacted with acetic anhydride to form the final compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases are often used to facilitate nucleophilic substitution.
Major Products Formed
Reduction: The major product is 2-[N-(benzenesulfonyl)-3-aminoanilino]acetamide.
Substitution: The products vary depending on the nucleophile used but generally involve the replacement of the sulfonyl group with the nucleophile.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties due to its ability to inhibit specific enzymes and disrupt cellular processes.
Industry: Utilized in the development of new materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to disrupted cellular processes and eventual cell death. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar antibacterial properties.
3-nitroaniline: Shares the nitro group but lacks the sulfonamide functionality.
Acetanilide: Similar structure but without the sulfonamide and nitro groups.
Uniqueness
2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide is unique due to its combination of a sulfonamide group and a nitro group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c15-14(18)10-16(11-5-4-6-12(9-11)17(19)20)23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDXICZOMOOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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